Factor Xa Inhibitory Potency: Eribaxaban (IC50 = 0.32 nM) vs. Rivaroxaban (IC50 = 0.7 nM)
Eribaxaban demonstrates approximately 2.2-fold higher potency against human factor Xa in cell-free enzymatic assays compared to rivaroxaban. The reported IC50 for Eribaxaban is 0.32 nM , whereas rivaroxaban exhibits an IC50 of 0.7 nM under comparable assay conditions .
| Evidence Dimension | In vitro factor Xa inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.32 nM |
| Comparator Or Baseline | Rivaroxaban: 0.7 nM |
| Quantified Difference | 2.2-fold more potent |
| Conditions | Cell-free enzymatic assay |
Why This Matters
Higher intrinsic potency may allow for lower dosing in preclinical models and provides a distinct potency benchmark for structure-activity relationship (SAR) studies.
